molecular formula C4H9NO3S B13347178 (3S)-oxolane-3-sulfonamide

(3S)-oxolane-3-sulfonamide

Cat. No.: B13347178
M. Wt: 151.19 g/mol
InChI Key: GMAXVRALICXRLK-BYPYZUCNSA-N
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Description

(3S)-oxolane-3-sulfonamide is a chemical compound characterized by its oxolane ring structure with a sulfonamide group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-oxolane-3-sulfonamide typically involves the formation of the oxolane ring followed by the introduction of the sulfonamide group. One common method includes the cyclization of a suitable precursor, such as a hydroxy acid, to form the oxolane ring. This is followed by the sulfonation reaction to introduce the sulfonamide group. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization and sulfonation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S)-oxolane-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(3S)-oxolane-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-oxolane-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, leading to the inhibition of enzyme function and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-oxolane-3-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H9NO3S

Molecular Weight

151.19 g/mol

IUPAC Name

(3S)-oxolane-3-sulfonamide

InChI

InChI=1S/C4H9NO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2,(H2,5,6,7)/t4-/m0/s1

InChI Key

GMAXVRALICXRLK-BYPYZUCNSA-N

Isomeric SMILES

C1COC[C@H]1S(=O)(=O)N

Canonical SMILES

C1COCC1S(=O)(=O)N

Origin of Product

United States

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